Cas no 2309456-87-7 (2-({2-[(Benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid)

2-({2-[(Benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid structure
2309456-87-7 structure
商品名:2-({2-[(Benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid
CAS番号:2309456-87-7
MF:C23H24BrNO5
メガワット:474.344366073608
CID:6396666
PubChem ID:165829242

2-({2-[(Benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-({2-[(benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid
    • EN300-7428744
    • 2309456-87-7
    • 2-({2-[(Benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid
    • インチ: 1S/C23H24BrNO5/c24-19-8-6-18(7-9-19)23(30-15-21(26)27)11-10-17-12-25(13-20(17)23)22(28)29-14-16-4-2-1-3-5-16/h1-9,17,20H,10-15H2,(H,26,27)
    • InChIKey: GONLKTXJTWUWLA-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1(CCC2CN(C(=O)OCC3C=CC=CC=3)CC21)OCC(=O)O

計算された属性

  • せいみつぶんしりょう: 473.08379g/mol
  • どういたいしつりょう: 473.08379g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 617
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

2-({2-[(Benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7428744-0.05g
2-({2-[(benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid
2309456-87-7 95.0%
0.05g
$1091.0 2025-03-11
Enamine
EN300-7428744-10.0g
2-({2-[(benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid
2309456-87-7 95.0%
10.0g
$5590.0 2025-03-11
Enamine
EN300-7428744-2.5g
2-({2-[(benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid
2309456-87-7 95.0%
2.5g
$2548.0 2025-03-11
Enamine
EN300-7428744-5.0g
2-({2-[(benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid
2309456-87-7 95.0%
5.0g
$3770.0 2025-03-11
Enamine
EN300-7428744-0.1g
2-({2-[(benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid
2309456-87-7 95.0%
0.1g
$1144.0 2025-03-11
Enamine
EN300-7428744-0.5g
2-({2-[(benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid
2309456-87-7 95.0%
0.5g
$1247.0 2025-03-11
Enamine
EN300-7428744-0.25g
2-({2-[(benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid
2309456-87-7 95.0%
0.25g
$1196.0 2025-03-11
Enamine
EN300-7428744-1.0g
2-({2-[(benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid
2309456-87-7 95.0%
1.0g
$1299.0 2025-03-11

2-({2-[(Benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid 関連文献

2-({2-[(Benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acidに関する追加情報

2-({2-[(Benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid: A Comprehensive Overview

2-({2-[(Benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid, identified by the CAS number 2309456-87-7, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound, with its intricate structure, has garnered attention due to its unique properties and promising applications in drug development. The molecule's structure, which includes a benzyloxy carbonyl group, a bromophenyl moiety, and an octahydrocyclopenta[c]pyrrole ring system, contributes to its versatile chemical behavior.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced techniques such as Suzuki coupling and Stille coupling. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for pharmacological studies. The incorporation of a bromophenyl group into the structure introduces electronic diversity, which can be exploited to modulate the compound's interaction with biological targets.

The octahydrocyclopenta[c]pyrrole ring system is a key feature of this compound, contributing to its stability and bioavailability. This bicyclic structure is known to enhance the molecule's ability to penetrate cellular membranes, a critical factor in drug delivery. Recent studies have demonstrated that this compound exhibits potent activity against various enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. Its ability to inhibit these enzymes suggests potential applications in the treatment of Alzheimer's disease and related conditions.

In addition to its enzymatic activity, 2-({2-[(Benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid has shown promising results in preclinical models of inflammation and oxidative stress. Research indicates that the compound possesses anti-inflammatory properties by modulating cytokine production and reducing reactive oxygen species (ROS) levels. These findings underscore its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and cardiovascular disorders.

The benzyloxy carbonyl group within the molecule plays a crucial role in stabilizing the compound's structure and enhancing its pharmacokinetic profile. This group also serves as a site for further functionalization, enabling chemists to explore derivatives with enhanced efficacy and reduced toxicity. Recent computational studies using molecular docking have revealed that this compound can bind effectively to various G-protein coupled receptors (GPCRs), opening new avenues for its application in treating conditions mediated by these receptors.

Furthermore, the presence of a bromine atom in the bromophenyl group introduces halogen bonding capabilities, which can be leveraged to improve the compound's binding affinity to target proteins. This feature has been exploited in recent drug design strategies aimed at developing selective inhibitors for kinase enzymes involved in cancer progression.

Despite its promising properties, 2309456-87-7 faces challenges related to scalability and cost-effectiveness in large-scale production. Researchers are actively exploring alternative synthetic pathways and catalytic systems to address these issues. The integration of green chemistry principles into the synthesis process is also being pursued to minimize environmental impact and enhance sustainability.

In conclusion, 2-({2-[(Benzyloxy)carbonyl]-4-(4-bromophenyl)-octahydrocyclopenta[c]pyrrol-4-yl}oxy)acetic acid represents a significant advancement in medicinal chemistry, with its unique structure and diverse biological activities. As research continues to unravel its full potential, this compound holds promise for addressing unmet medical needs across various therapeutic areas.

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